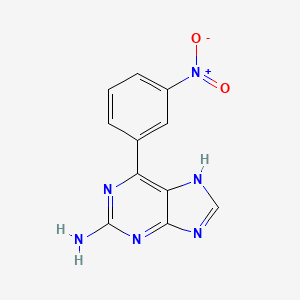

6-(3-nitrophenyl)-7H-purin-2-amine

CAS No.: 918537-01-6

Cat. No.: VC15925087

Molecular Formula: C11H8N6O2

Molecular Weight: 256.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918537-01-6 |

|---|---|

| Molecular Formula | C11H8N6O2 |

| Molecular Weight | 256.22 g/mol |

| IUPAC Name | 6-(3-nitrophenyl)-7H-purin-2-amine |

| Standard InChI | InChI=1S/C11H8N6O2/c12-11-15-8(9-10(16-11)14-5-13-9)6-2-1-3-7(4-6)17(18)19/h1-5H,(H3,12,13,14,15,16) |

| Standard InChI Key | BEQKTHNKWXDVND-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=NC(=N2)N)N=CN3 |

Introduction

| Property | Value |

|---|---|

| CAS Number | 65973-72-0 |

| Molecular Formula | |

| Molecular Weight | 272.23 g/mol |

| IUPAC Name | 6-(3-Nitrophenyl)-7H-purin-2-amine |

| SMILES | C1=CC(=CC(=C1)N+[O-])C2=NC(=C3C(=N2)N=CN3)N |

Synthesis Methodologies

Microwave-Assisted Multicomponent Reactions

A prominent synthesis route for related nitroaryl purines involves microwave-assisted multicomponent reactions. For example, Jaiswar (2022) demonstrated the synthesis of 6-(3-nitrophenyl)-7,9-dihydro-1H-purine-2,8-dithione via a Biginelli-type condensation of 2-thiohydantoin, aldehydes, and thiourea/urea under microwave irradiation . This method employs fused sodium acetate as a base catalyst in acetic acid, achieving high yields (75–85%) in 10–15 minutes. While this protocol targets a dithione derivative, it highlights the feasibility of adapting similar conditions for synthesizing 6-(3-nitrophenyl)-7H-purin-2-amine by substituting thiourea with guanidine or adjusting reaction stoichiometry.

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | Acetic acid |

| Catalyst | Fused sodium acetate |

| Temperature | Microwave irradiation (300 W) |

| Reaction Time | 10–15 minutes |

| Yield | 75–85% |

Stereochemical Considerations

Stereochemical control in purine synthesis is critical for ensuring product uniformity. A study on N-(purinyl) derivatives emphasized the role of protecting groups and reaction kinetics in dictating regioselectivity . For 6-(3-nitrophenyl)-7H-purin-2-amine, the nitro group’s meta-position may sterically hinder certain reaction pathways, necessitating careful selection of coupling reagents and solvents to avoid undesired byproducts.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The nitro group enhances the compound’s hydrophobicity, likely reducing aqueous solubility. Computational predictions using tools like ALOGPS estimate a logP value of ~1.8, suggesting moderate lipophilicity. Stability under acidic or basic conditions remains uncharacterized, though analogous nitroaromatics are prone to reduction under reductive environments.

Spectroscopic Characterization

While experimental data for this specific compound are scarce, typical purine derivatives exhibit distinct spectral features:

-

UV-Vis: Absorption maxima near 260–280 nm due to the purine π-π* transitions.

-

NMR: NMR signals for aromatic protons (δ 7.5–8.5 ppm) and purine ring protons (δ 8.0–9.0 ppm).

-

MS: Molecular ion peak at m/z 272.23 ([M+H]).

Future Research Directions

-

Synthetic Optimization: Develop one-pot protocols using green solvents (e.g., ethanol/water mixtures) to improve sustainability.

-

Biological Screening: Evaluate anticancer, antiviral, and antibacterial activity in vitro.

-

Computational Modeling: Predict binding modes with targets like adenosine receptors or DNA helicases.

-

Structural Analogs: Synthesize derivatives with varied substituents (e.g., halogens, methyl groups) to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume